(4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane
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Overview
Description
(4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane is an organic compound characterized by the presence of a benzyloxy group attached to a dimethylphenyl ring, which is further connected to a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane typically involves the reaction of 4-(benzyloxy)-2,3-dimethylphenol with a suitable methylsulfane reagent under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the desired product through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfane group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring .
Scientific Research Applications
(4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets. The benzyloxy and dimethylphenyl groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The methylsulfane group may also play a role in these interactions by providing additional binding sites .
Comparison with Similar Compounds
Similar Compounds
(4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane: Unique due to the combination of benzyloxy, dimethylphenyl, and methylsulfane groups.
1-Bromo-4-(methylsulfonyl)benzene: Similar in having a methylsulfonyl group but lacks the benzyloxy and dimethylphenyl groups.
Perfluoroisobutanamide: Contains a fluorinated organic structure but differs significantly in its functional groups and applications.
Properties
Molecular Formula |
C16H18OS |
---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2,3-dimethyl-1-methylsulfanyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C16H18OS/c1-12-13(2)16(18-3)10-9-15(12)17-11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 |
InChI Key |
SFZXPILUTNWLHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)SC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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